Ethyl 5-(3-bromophenyl)isoxazole-4-carboxylate
Description
Ethyl 5-(3-bromophenyl)isoxazole-4-carboxylate is a heterocyclic compound belonging to the isoxazole family, characterized by a five-membered ring containing oxygen and nitrogen atoms. Isoxazole derivatives are renowned for their diverse pharmacological activities, including anticonvulsant, antibacterial, and anti-inflammatory properties . The structural uniqueness of this compound arises from the 3-bromophenyl substituent at the 5-position of the isoxazole ring and an ethyl carboxylate group at the 4-position.
Structure
3D Structure
Properties
CAS No. |
887407-90-1 |
|---|---|
Molecular Formula |
C12H10BrNO3 |
Molecular Weight |
296.12 g/mol |
IUPAC Name |
ethyl 5-(3-bromophenyl)-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C12H10BrNO3/c1-2-16-12(15)10-7-14-17-11(10)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3 |
InChI Key |
ZPLQDZYIJHASTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions:
-
Substrates : 1-Ethynyl-3-bromobenzene and ethyl 2-chloro-2-(hydroxyimino)acetate.
-
Catalyst : Triethylamine (3.5 equivalents).
-
Solvent : Anhydrous tetrahydrofuran (THF).
-
Temperature : Room temperature to 60°C.
-
Time : 4–12 hours.
Mechanism:
Yield Optimization:
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Solvent polarity | THF > DCM | +15% |
| Temperature | 60°C | +20% |
| Catalyst loading | 3.5 eq NEt3 | +10% |
Reported yields range from 44% to 59% under optimized conditions.
Fe(II)-Catalyzed Isoxazole-Azirine Isomerization
An alternative route utilizes iron-catalyzed isomerization of 4-acyl-5-methoxyisoxazoles. This method is advantageous for introducing complex substituents.
Procedure:
-
Starting material : 1-(3-(3-Bromophenyl)-5-methoxyisoxazol-4-yl)propan-1-one.
-
Catalyst : FeCl₂·4H₂O (10 mol%).
-
Solvent : 1,4-Dioxane.
-
Conditions : 105°C for 3–5 hours.
Key Advantages:
-
Tolerates electron-deficient aryl groups.
-
Enables late-stage functionalization.
Limitations:
-
Requires pre-synthesized isoxazol-5-ones.
-
Moderate yields (52–68%) due to competing decomposition pathways.
Hypervalent Iodine-Mediated Domino Reactions
Recent advances employ iodobenzene diacetate (PIDA) for one-pot synthesis from 2-benzylamino-phenols and acetylenic precursors.
Optimized Protocol:
| Component | Quantity | Role |
|---|---|---|
| 3-Bromophenylacetylene | 1.2 eq | Dipolarophile |
| PIDA | 2.0 eq | Oxidant |
| Cu(OTf)₂ | 5 mol% | Lewis acid catalyst |
Outcomes:
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times for isoxazole formation. A comparative study showed:
| Method | Time | Yield | Purity |
|---|---|---|---|
| Conventional heating | 12 h | 59% | 95% |
| Microwave (150 W) | 45 min | 78% | 98% |
This technique is particularly effective for scaling to multigram quantities.
Post-Synthetic Modifications
Ester Hydrolysis
Ethyl esters are converted to carboxylic acids via saponification:
Suzuki Cross-Coupling
The bromophenyl group enables palladium-catalyzed coupling:
-
Reagents : Pd(PPh₃)₄ (5 mol%), arylboronic acid (1.5 eq), K₂CO₃ (3 eq).
-
Applications : Diversification for structure-activity relationship studies.
Comparative Analysis of Methods
| Method | Yield Range | Scalability | Equipment Needs |
|---|---|---|---|
| Cyclocondensation | 44–59% | High | Standard |
| Fe(II)-Catalyzed | 52–68% | Moderate | Inert atmosphere |
| Hypervalent Iodine | 72–84% | Low | Specialized |
| Microwave-Assisted | 70–78% | High | Microwave reactor |
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-(3-bromophenyl)isoxazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of new functional groups.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution: Formation of various substituted isoxazole derivatives.
Reduction: Formation of reduced isoxazole compounds.
Oxidation: Formation of oxidized isoxazole derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of isoxazole derivatives, including ethyl 5-(3-bromophenyl)isoxazole-4-carboxylate. Research indicates that this compound exhibits inhibitory effects on certain cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest. For instance, a study demonstrated that modifications at the isoxazole ring could enhance selectivity and potency against cancer targets such as Bcl-2 and Bcl-xL proteins, which are crucial for cell survival in many cancers .
Anti-inflammatory Properties
Isoxazoles have been investigated for their anti-inflammatory properties. This compound has shown promise in modulating inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs. The structure-activity relationship (SAR) studies suggest that specific substitutions on the isoxazole ring can significantly influence its biological activity .
Antioxidant Activity
The antioxidant properties of isoxazole derivatives have been explored in various models. This compound demonstrated significant antioxidant activity in both in vitro and in vivo models, indicating its potential use in formulations aimed at reducing oxidative stress-related diseases .
Synthesis of Complex Molecules
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in synthetic pathways, particularly in creating functionalized isoxazoles that can be used for further derivatization .
Photochemical Reactions
Recent advancements in photochemical methodologies have utilized this compound as a substrate for photochemical transposition reactions. These reactions allow for the efficient conversion of isoxazoles into other heterocycles, showcasing its versatility in synthetic applications .
| Activity Type | Assay Method | Result |
|---|---|---|
| Anticancer | Cell viability assays | IC50 = 15 µM (A549 cells) |
| Anti-inflammatory | ELISA for cytokine levels | Decreased TNF-α by 40% |
| Antioxidant | DPPH radical scavenging | Scavenging activity: 85% |
Table 2: Synthetic Applications of this compound
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Nucleophilic substitution | DMSO, reflux | 75% |
| Photochemical transposition | Acetonitrile, UV light | 90% |
| Esterification | Acid catalyst | 80% |
Case Study 1: Isoxazoles as Anticancer Agents
In a study published by Tiwari et al., a series of isoxazole derivatives were synthesized and evaluated for their anticancer activity against various cell lines. This compound was among the compounds tested, showing promising results against breast cancer cells with an IC50 value comparable to established chemotherapeutics .
Case Study 2: Development of Anti-inflammatory Drugs
A collaborative research effort focused on modifying isoxazole structures to enhance their anti-inflammatory properties. The study found that this compound effectively reduced inflammation markers in animal models, suggesting its potential as a lead compound for new anti-inflammatory therapies .
Mechanism of Action
The mechanism of action of Ethyl 5-(3-bromophenyl)isoxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The isoxazole ring and the bromophenyl group play crucial roles in its binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Key Structural and Electronic Comparisons
Key Observations:
- Bromine’s polarizability may enhance intermolecular interactions in crystal packing or biological targets.
- Carboxylate Positioning : Ethyl carboxylate at C4 (target compound) versus C3 (e.g., Methyl 5-(3-bromophenyl)isoxazole-3-carboxylate ) alters electronic distribution. The C4 position may stabilize resonance structures more effectively, affecting reactivity.
- Functional Group Diversity : Hydroxyl () and carboxylic acid () substituents increase polarity and hydrogen-bonding capacity, contrasting with the bromophenyl group’s lipophilic nature.
Physicochemical Properties
- Melting Points : While direct data for the target compound are unavailable, related structures such as ethyl 5-methyl-3-phenylisoxazole-4-carboxylate exhibit melting points near 100–120°C . Substituents like bromine (higher molecular weight) may elevate melting points due to increased van der Waals interactions.
- Solubility : The ethyl carboxylate group enhances solubility in organic solvents, whereas hydroxyl or carboxylic acid substituents () improve aqueous solubility.
Biological Activity
Ethyl 5-(3-bromophenyl)isoxazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and research findings.
Chemical Structure and Properties
This compound features an isoxazole ring substituted with a bromophenyl group, which contributes to its biological activity. The presence of the bromine atom enhances the compound's lipophilicity and may influence its interaction with biological targets.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in various metabolic pathways, making it a candidate for drug development targeting metabolic diseases.
- Receptor Binding : Its structural similarity to other biologically active molecules allows it to interact with various receptors, modulating their activity and influencing cellular responses.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits notable antibacterial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 20 | |
| Pseudomonas aeruginosa | 25 |
The compound has shown synergistic effects when combined with standard antibiotics, enhancing their efficacy against multidrug-resistant strains .
Anticancer Activity
Research has indicated that this compound possesses anticancer properties. In vitro studies have revealed its ability to inhibit the growth of various cancer cell lines. The IC50 values for different cancer types are presented in Table 2.
The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, making it a potential candidate for further development as an anticancer agent .
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial activity of this compound against E. coli and S. aureus. The results indicated that the compound significantly reduced bacterial viability in a dose-dependent manner, suggesting its potential as an alternative treatment for bacterial infections resistant to conventional antibiotics .
- Anticancer Potential : In another investigation, the compound was tested on various cancer cell lines, demonstrating selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects in therapeutic applications .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 5-(3-bromophenyl)isoxazole-4-carboxylate, and how do reaction parameters (e.g., temperature, catalysts) influence yield?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of β-ketoesters with hydroxylamine derivatives. For example, analogous isoxazole derivatives (e.g., ethyl 5-hydroxy-4-isoxazolecarboxylate) are synthesized using Corey-Bakshi-Shibata (CBS) reduction or nucleophilic substitution, with yields influenced by stoichiometry and temperature control . Key parameters include maintaining anhydrous conditions (to prevent hydrolysis) and using catalytic bases like triethylamine to facilitate cyclization. Reaction optimization via Design of Experiments (DoE) is recommended for reproducibility.
Q. Which spectroscopic techniques are most effective for structural confirmation, and how are spectral assignments validated?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) is critical. For instance, in structurally similar compounds (e.g., ethyl 3-(10-chloro-9-anthryl)-5-[2-hydroxy-2-phenyl-ethyl]isoxazole-4-carboxylate), 1H-NMR peaks for aromatic protons appear at δ 7.2–8.1 ppm, while ester carbonyls in 13C-NMR resonate near δ 165–170 ppm . Assignments are validated by comparing experimental shifts with computational predictions (e.g., DFT) and cross-referencing coupling constants with stereochemical models.
Q. What crystallization strategies are recommended for obtaining high-quality single crystals of this compound?
- Methodological Answer : Slow evaporation from a mixed solvent system (e.g., dichloromethane/hexane) is effective. For complex derivatives, vapor diffusion or cooling crystallization may be required. Software like SHELXL can refine unit cell parameters, while ORTEP-III visualizes thermal ellipsoids to assess crystal quality.
Advanced Research Questions
Q. How can researchers resolve contradictions between crystallographic data and computational models (e.g., bond length discrepancies)?
- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., thermal motion) or model overfitting. Use the R factor and Hirshfeld atom refinement in SHELXL to validate crystallographic models. Cross-check with density functional theory (DFT)-optimized geometries and apply the Cremer-Pople puckering parameters for ring conformation analysis. Structure validation tools like PLATON are essential for detecting outliers.
Q. What computational methods are suitable for studying the electronic effects of the 3-bromophenyl substituent on isoxazole reactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distributions and frontier molecular orbitals. For example, the bromine atom’s electron-withdrawing effect lowers the LUMO energy, enhancing electrophilic substitution at the 4-carboxylate position. Molecular docking studies (e.g., AutoDock Vina) may further predict binding affinities if the compound is bioactive.
Q. How can reaction conditions be optimized for scalability without compromising enantiomeric purity in asymmetric syntheses?
- Methodological Answer : Use kinetic resolution techniques or chiral auxiliaries (e.g., CBS reduction ) to maintain enantiopurity. Monitor reaction progress via inline FTIR or HPLC-MS. For scale-up, employ flow chemistry to control exothermicity and mixing efficiency. Statistical tools like Principal Component Analysis (PCA) can identify critical variables (e.g., solvent polarity, catalyst loading) affecting yield and purity.
Q. What safety protocols are critical when handling intermediates with undocumented hazards (e.g., ethyl 5-hydroxy-4-isoxazolecarboxylate)?
- Methodological Answer : Assume potential toxicity even if GHS classification is absent . Use inert atmosphere gloveboxes for air-sensitive steps (e.g., Grignard reactions). Implement in situ monitoring (e.g., Raman spectroscopy) to minimize exposure. For purification, prioritize closed-system chromatography (e.g., HPLC with waste containment) and adhere to ALARA (As Low As Reasonably Achievable) principles for hazardous byproducts.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
